2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-5-7(3-4-11)10(12(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGKOATYXUYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Chemical Synthesis of 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile
Analysis of Precursor Chemistry and Starting Material Derivatization
The logical starting point for the synthesis of 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is a commercially available and relatively inexpensive compound that contains the core 3,5-dimethoxyphenyl structure. The most common precursors include 3,5-dimethoxybenzaldehyde (B42067) and 3',5'-dimethoxyacetophenone. medchemexpress.com
3,5-Dimethoxybenzaldehyde: This precursor is highly advantageous as the aldehyde group can be readily converted into the required acetonitrile (B52724) side chain through various established chemical transformations. Its electron-rich aromatic ring is highly activated towards electrophilic substitution, such as nitration.
3',5'-Dimethoxyacetophenone: This compound is another viable starting material. chemicalbook.com The synthesis would require the conversion of the acetyl group into the acetonitrile group, a process that can be more complex than the transformation of an aldehyde.
Derivatization of these starting materials is a key aspect of the synthesis. For instance, the aldehyde group in 3,5-dimethoxybenzaldehyde might be protected as an acetal (B89532) during the nitration step to prevent oxidation by the strong nitrating agents. researchgate.net However, direct nitration of the aldehyde is also feasible.
Classical and Modern Synthetic Routes Elucidation
The construction of this compound can be approached through several synthetic pathways, combining classical reactions with modern catalytic methods. A general retrosynthetic analysis suggests two main disconnections: the introduction of the nitro group and the formation of the acetonitrile side chain.
The introduction of a nitro group at the C2 position of the 3,5-dimethoxyphenyl ring is a critical and challenging step. The two methoxy (B1213986) groups are strong ortho, para-directing activators, meaning that electrophilic substitution is favored at the C2, C4, and C6 positions.
Direct nitration of 3,5-dimethoxybenzaldehyde with common nitrating agents like a mixture of concentrated nitric acid and sulfuric acid (mixed acid) is likely to yield a mixture of isomers, including the desired 2-nitro derivative, as well as the 4-nitro and 6-nitro isomers. The separation of these isomers can be difficult due to their similar physical properties. google.com
Table 1: Potential Nitrating Agents and Conditions
| Nitrating Agent | Solvent | Typical Temperature | Comments |
|---|---|---|---|
| HNO₃ / H₂SO₄ | - | 0 °C to RT | Standard conditions, may lead to a mixture of isomers and potential oxidation of the aldehyde. |
| HNO₃ | Acetic Anhydride | 0 °C | Milder conditions, can favor different isomer ratios. |
| Cu(NO₃)₂ | Acetic Anhydride | RT | Can offer different regioselectivity. |
Achieving regioselectivity for the 2-position requires careful optimization of reaction conditions, including temperature, reaction time, and the choice of nitrating agent. The steric hindrance at the C2 position, situated between a methoxy and a formyl group, might be exploited to control the reaction's outcome.
Once the 3,5-dimethoxy-2-nitrobenzaldehyde intermediate is obtained, the next step is the introduction of the acetonitrile moiety. Several methods are available for this transformation:
Henry Reaction followed by Reduction and Cyanation: The aldehyde can undergo a Henry reaction with nitromethane (B149229) to form a β-nitrostyrene derivative. google.comchemicalbook.com Subsequent reduction of the nitroalkene and the nitro group on the ring, followed by diazotization and cyanation (Sandmeyer reaction), could be a potential, albeit lengthy, route.
Conversion to Benzyl (B1604629) Halide and Nucleophilic Substitution: A more direct classical approach involves the reduction of the aldehyde to the corresponding benzyl alcohol. This alcohol can then be converted to a benzyl halide (e.g., benzyl bromide). Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, would yield the desired acetonitrile.
From Aldehyde via Oxime: The aldehyde can be converted to an aldoxime using hydroxylamine (B1172632). Dehydration of the aldoxime can yield the nitrile. However, this method provides the benzonitrile (B105546) directly attached to the ring, not the phenylacetonitrile (B145931).
Modern Cyanomethylation Methods: Recent advances in organic synthesis have led to direct cyanomethylation methods. These often involve transition metal catalysis, such as palladium-catalyzed coupling of an aryl halide with a cyanomethyl source. organic-chemistry.org Photochemical methods for aromatic cyanomethylation have also been developed. acs.org Rhodium/silane co-catalyzed allylic cyanomethylation represents another modern approach, though it may not be directly applicable here. dicp.ac.cn
Table 2: Comparison of Acetonitrile Introduction Methods
| Method | Intermediate | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Benzyl Halide Route | Benzyl bromide | NaBH₄, PBr₃, NaCN | Reliable, uses standard reagents | Multi-step, uses toxic cyanide salts |
| Knoevenagel Condensation | α,β-unsaturated nitrile | Acetonitrile, base | Direct C-C bond formation | Requires specific catalysts and conditions |
A plausible multi-step synthesis pathway starting from 3,5-dimethoxybenzaldehyde is outlined below:
Nitration: 3,5-dimethoxybenzaldehyde is carefully nitrated using a suitable nitrating agent (e.g., HNO₃ in acetic anhydride) at low temperatures to favor the formation of 3,5-dimethoxy-2-nitrobenzaldehyde. This step will likely require careful purification to isolate the desired isomer.
Reduction to Alcohol: The aldehyde group of 3,5-dimethoxy-2-nitrobenzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Conversion to Benzyl Halide: The resulting (3,5-dimethoxy-2-nitrophenyl)methanol is converted to the corresponding benzyl bromide using a reagent such as phosphorus tribromide (PBr₃).
Cyanation: The benzyl bromide is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO or DMF to yield the final product, this compound, via an Sₙ2 reaction.
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Efficiency
Nitration: The ratio of nitric acid to the aromatic precursor, the concentration of sulfuric acid (if used), the reaction temperature, and the reaction time are all critical parameters that need to be fine-tuned to maximize the yield of the 2-nitro isomer while minimizing the formation of other isomers and oxidation byproducts.
Cyanomethylation: In the classical benzyl halide route, the choice of solvent is crucial for the final cyanation step. Polar aprotic solvents like DMSO are known to accelerate Sₙ2 reactions. The use of phase-transfer catalysts can also improve the reaction rate and yield. google.com For modern catalytic methods, the selection of the appropriate ligand, base, and solvent system is paramount for achieving high catalytic turnover and selectivity. researchgate.net
Purification Techniques and Yield Enhancement Strategies
Given the likely formation of isomeric byproducts, particularly during the nitration step, robust purification techniques are essential.
Chromatography: Column chromatography on silica (B1680970) gel is a standard and effective method for separating positional isomers of nitrated aromatic compounds. google.com The polarity of the eluent can be gradually increased to separate compounds with different polarities.
Recrystallization: If a significant amount of a single isomer is formed, fractional crystallization can be an effective purification method. rsc.orgmnstate.edu This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the less soluble isomer will crystallize out first. Protecting the aldehyde group as a less polar acetal derivative can alter the crystallization properties and may facilitate the separation of isomers by distillation or crystallization. researchgate.net
Washing: Crude nitrated products can be purified by washing with an alkaline aqueous solution, such as aqueous ammonia (B1221849) or caustic soda, to remove acidic impurities like nitrophenols that may have formed as byproducts. google.com
Comparative Assessment of Synthetic Efficiencies and Sustainability Metrics
Another established method for synthesizing similar compounds is through the cyanation of a corresponding benzyl halide. This nucleophilic substitution reaction, often employing sodium or potassium cyanide, can be highly efficient. However, this pathway raises significant sustainability and safety concerns due to the acute toxicity of cyanide salts and the potential generation of highly toxic hydrogen cyanide gas if the reaction is not carefully controlled. google.com
A more contemporary and potentially greener approach avoids the direct use of cyanide salts. One such method involves a multi-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation, aldoxime formation, and subsequent dehydration to yield the corresponding nitrile. google.com This pathway eliminates the use of highly toxic cyanides, thereby improving the sustainability profile of the synthesis. google.com While this method is described for the 3,4-dimethoxy isomer, its principles could be adapted for the 3,5-dimethoxy target compound. The reported advantages include a simplified reaction procedure, reduced costs, and high purity of the final product (over 99% as measured by HPLC), making it suitable for industrial-scale production. google.com
The table below summarizes a comparative analysis of these generalized synthetic strategies, highlighting key metrics relevant to efficiency and sustainability.
Table 1: Comparative Analysis of Synthetic Routes to Nitrophenylacetonitriles
| Metric | Route 1: Direct Nitration | Route 2: Cyanation of Benzyl Halide | Route 3: Cyanide-Free (Multi-step) |
|---|---|---|---|
| Starting Materials | Substituted Phenylacetonitrile | Substituted Benzyl Halide | Substituted Epoxypropionate |
| Key Reagents | Conc. Nitric Acid, Polyphosphoric Acid | Sodium/Potassium Cyanide | Hydroxylamine Hydrochloride, NaHCO₃ |
| Typical Yield | ~65% (isomer dependent) google.com | Can be high, but variable | High (>99% purity reported for analog) google.com |
| Key Advantages | Direct functionalization | Often high conversion | Avoids highly toxic cyanide reagents google.com |
| Key Disadvantages | Isomer separation required, use of strong acids google.com | Extreme toxicity of cyanide, hazardous waste | Multi-step process, potentially lower atom economy |
| Sustainability Profile | Moderate; involves strong acids and potential for NOx gas generation. | Poor; use of acutely toxic reagents. google.com | Good; eliminates major toxicity hazards. google.com |
Ultimately, the choice of synthetic methodology depends on a balance of required yield, purity, available resources, and, critically, safety and environmental considerations. While direct nitration and cyanation are established methods, modern synthetic strategies are increasingly focused on developing cyanide-free routes that offer a more sustainable and safer profile without significantly compromising efficiency.
Investigations into the Chemical Reactivity and Derivatization Pathways of 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile
Reactivity Profiling of the Acetonitrile (B52724) Functionality
The acetonitrile group in 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is a focal point for a range of chemical modifications, including reactions at the nitrile triple bond and the adjacent alpha-carbon.
Nucleophilic Addition Reactions
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, a reaction that can be catalyzed by either acid or base. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the electrophilic carbon of the nitrile. This addition is typically followed by acidic workup to yield an imine, which can then be hydrolyzed to a ketone. Weaker, neutral nucleophiles, like water or alcohols, generally require acid catalysis. Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon atom, facilitating the attack of the nucleophile.
While specific studies on nucleophilic additions to this compound are not extensively detailed in the literature, the general reactivity of nitriles suggests that it would readily participate in such transformations to yield a variety of carbonyl compounds and their derivatives, thereby expanding its synthetic utility.
Transformations Involving the Alpha-Carbon (e.g., Alkylation, Condensation)
The methylene (B1212753) protons of the alpha-carbon in phenylacetonitrile (B145931) derivatives are acidic and can be removed by a suitable base to form a carbanion. This acidity is further enhanced in this compound due to the inductive and resonance effects of the ortho-nitro group. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
Alkylation: The carbanion generated from this compound can be readily alkylated by reacting it with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the alpha-position. google.com The general scheme for this reaction involves deprotonation with a base like an alkali metal hydroxide (B78521) in the presence of a suitable solvent, followed by the addition of an alkylating agent.
Condensation: The nucleophilic carbanion can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone. researchgate.net In the case of this compound, condensation with an aromatic aldehyde in the presence of a base would lead to the formation of a substituted acrylonitrile (B1666552) derivative. These condensation products are often valuable intermediates in the synthesis of various biologically active molecules.
| Reactant 1 | Reactant 2 | Base | Product Type | Ref |
| Phenylacetonitrile derivative | Alkyl Halide | Alkali Metal Hydroxide | α-Alkylated nitrile | google.com |
| Phenylacetonitrile derivative | Aromatic Aldehyde | KOH or K2CO3 | Substituted acrylonitrile | researchgate.net |
Cyclization Reactions and Heterocyclic Compound Formation
The functional groups within this compound and its derivatives can participate in intramolecular reactions to form heterocyclic compounds. The ortho-positioning of the nitro and the substituted acetonitrile groups is particularly conducive to cyclization pathways, especially after chemical modification of one or both groups.
One potential pathway involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. For instance, derivatives of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been shown to undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org A similar strategy could be envisioned for derivatives of the title compound.
Furthermore, cascade reactions initiated by the addition of a nucleophile can lead to complex heterocyclic systems. For example, the reaction of ortho-nitrochalcones (derived from the corresponding acetophenone) with cyanide can trigger a cascade cyclization to produce (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. ku.edu This type of reaction highlights the potential for this compound derivatives to serve as precursors for the synthesis of diverse heterocyclic scaffolds.
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amine and participation in photochemical reactions.
Selective Reduction Pathways to Amine Derivatives
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge arises when other reducible functional groups, such as a nitrile, are present in the molecule. Selective reduction of the nitro group without affecting the nitrile is often desired.
Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of nitriles. One approach utilizes a mixture of boron trifluoride etherate and sodium borohydride (B1222165) in an aprotic solvent like 2-methyltetrahydrofuran. This system has been shown to selectively reduce the nitrile group in nitrobenzonitriles to the corresponding primary amine while leaving the nitro group intact. calvin.edu Conversely, to selectively reduce the nitro group, other reagent systems are employed. Catalytic hydrogenation with specific catalysts or the use of reducing agents like tin(II) chloride in acidic media are common methods to achieve this transformation, yielding 2-amino-3,5-dimethoxyphenylacetonitrile. The resulting aminophenylacetonitrile is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives.
| Starting Material | Reagent System | Product | Ref |
| Nitrobenzonitriles | BF3·OEt2 / NaBH4 | Aminomethyl-nitrobenzenes | calvin.edu |
| Aromatic Nitro Compounds | SnCl2 / HCl | Aromatic Amines | General Method |
Photochemical Reactions and Photo-Cleavage Mechanisms (e.g., as a photoremovable protecting group)
The 2-nitrobenzyl moiety and its derivatives are well-known photoremovable protecting groups (PPGs) in organic synthesis and chemical biology. acs.org Upon irradiation with UV light, these groups can be cleaved from a protected molecule, allowing for the controlled release of the active species. The mechanism of this photocleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde or a related byproduct. harvard.edu
Derivatives of this compound are structurally analogous to these classic PPGs. Indeed, the closely related 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) group has been developed as a highly efficient photoremovable protecting group for carboxylic acids, including neurotransmitters like L-glutamate. nih.govresearchgate.net
The DMNPB esters exhibit strong absorbance at near-UV wavelengths (λmax ≈ 350 nm) and release the corresponding carboxylic acid with high quantum yields upon photolysis. nih.gov Laser flash photolysis studies have identified a transient species absorbing around 410 nm, which is attributed to the key quinonoid aci-nitro intermediate. nih.govresearchgate.net The decay of this intermediate occurs in the submillisecond timescale, leading to the rapid release of the protected molecule. nih.gov Given the structural similarity, the 2-(3,5-Dimethoxy-2-nitrophenyl)ethyl group derived from the title compound is expected to exhibit similar photochemical properties, making it a promising candidate for the development of new photoremovable protecting groups.
| Photoremovable Group | Substrate | Wavelength | Quantum Yield (Φ) | Ref |
| 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) | L-Glutamate | 364 nm | 0.26 | nih.govresearchgate.net |
| 2-Nitroveratryl | Carboxylic Acid Ester | ~350 nm | Varies | harvard.edu |
Aromatic Reactivity of the Dimethoxy-Nitrophenyl Ring
The reactivity of the aromatic core of this compound is a complex balance between the activating effects of the methoxy (B1213986) groups and the deactivating effect of the nitro group.
Electrophilic aromatic substitution (EAS) reactions on the this compound ring are governed by the directing effects of the existing substituents. The two methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring.
The cumulative effect of these groups determines the regioselectivity of electrophilic attack. The positions ortho and para to the methoxy groups are activated, while the positions meta to the nitro group are the least deactivated. In this specific substitution pattern, the positions are influenced as follows:
C4-position: This position is ortho to one methoxy group and para to the other, making it strongly activated. However, it is also meta to the deactivating nitro group.
C6-position: This position is ortho to a methoxy group and ortho to the nitro group. Steric hindrance from the adjacent nitro and cyanomethyl groups would likely disfavor substitution at this position.
Considering these factors, electrophilic substitution is most likely to occur at the C4-position, which is electronically activated by both methoxy groups. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH₃ | 3, 5 | Activating (Resonance) | Ortho, Para |
| -NO₂ | 2 | Deactivating (Resonance and Inductive) | Meta |
| -CH₂CN | 1 | Weakly Deactivating (Inductive) | Ortho, Para |
Given the strong activating nature of the methoxy groups, they will likely dominate the directing effects over the deactivating nitro and cyanomethyl groups. masterorganicchemistry.com Therefore, the primary product of an electrophilic aromatic substitution reaction would be the 4-substituted derivative.
Nucleophilic aromatic substitution (SNA) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In this compound, the nitro group at the C2-position strongly activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.
Potential leaving groups for a nucleophilic aromatic substitution reaction on this molecule could be one of the methoxy groups. The methoxy group at the C5 position is para to the nitro group, making it a plausible leaving group in the presence of a strong nucleophile. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge of this intermediate would be delocalized onto the nitro group, stabilizing the transition state and facilitating the substitution.
While less likely, the methoxy group at the C3 position (ortho to the nitro group) could also potentially be displaced. However, the para-relationship generally leads to more effective stabilization of the intermediate.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.org Arylacetonitriles are versatile building blocks in MCRs due to the reactivity of the α-methylene group. novanet.cascilit.com
The cyanomethyl group in this compound possesses acidic protons on the carbon adjacent to the cyano group. These protons can be abstracted by a base to generate a carbanion. This carbanion can then act as a nucleophile in various MCRs.
For instance, it could participate in a Gewald-type reaction. The Gewald reaction is a multi-component reaction that synthesizes polysubstituted thiophenes from an α-cyano ester (or related compound), an aldehyde or ketone, and elemental sulfur in the presence of a base. In this context, this compound could react with an aldehyde or ketone and sulfur to yield a highly substituted aminothiophene.
Another potential MCR is a variation of the Hantzsch pyridine (B92270) synthesis, where the active methylene compound is this compound. This could lead to the formation of complex dihydropyridine (B1217469) derivatives. The general scheme for the participation of an arylacetonitrile in an MCR is depicted below:
General Scheme for MCR involving an Arylacetonitrile
Where Ar is the 2-(3,5-dimethoxy-2-nitrophenyl) group, and A and B are other reactants.
The specific outcomes of such reactions would depend on the reaction partners and conditions employed.
Detailed Mechanistic Studies of Key Transformation Pathways
Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration at C4):
Generation of the Electrophile: In the case of nitration, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid.
Nucleophilic Attack: The π-electron system of the aromatic ring, activated by the methoxy groups, attacks the electrophile (NO₂⁺). This attack preferentially occurs at the C4 position due to the strong ortho, para-directing influence of the two methoxy groups. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, 2-(4-Nitro-3,5-dimethoxy-2-nitrophenyl)acetonitrile.
Mechanism of Nucleophilic Aromatic Substitution (e.g., Substitution of the C5-Methoxy Group):
Nucleophilic Addition: A strong nucleophile (e.g., an alkoxide or an amine) attacks the carbon atom bearing the methoxy group at the C5 position. This position is activated by the para-nitro group. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the methoxide (B1231860) ion (⁻OCH₃) from the Meisenheimer complex. This step is typically fast and results in the formation of the substituted product.
These proposed mechanisms provide a theoretical framework for understanding the reactivity of this compound and for predicting the outcomes of its various chemical transformations. Experimental validation would be necessary to confirm these pathways.
Advanced Spectroscopic and Structural Elucidation of 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constant (J) of each signal provide valuable information about the electronic environment and connectivity of the protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-4 | ~6.8 - 7.2 | d | 1H | ~2-3 |
| H-6 | ~6.8 - 7.2 | d | 1H | ~2-3 |
| CH₂ | ~4.0 - 4.5 | s | 2H | N/A |
| OCH₃ (C3) | ~3.8 - 4.0 | s | 3H | N/A |
| OCH₃ (C5) | ~3.8 - 4.0 | s | 3H | N/A |
The two aromatic protons (H-4 and H-6) would likely appear as doublets due to meta-coupling with each other.
The methylene (B1212753) protons (CH₂) adjacent to the nitrile and the aromatic ring would appear as a singlet.
The two methoxy (B1213986) groups (OCH₃) would each present as a singlet, integrating to three protons each. Their exact chemical shifts may be slightly different due to the influence of the adjacent nitro group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 | ~115 - 125 |
| C2 | ~145 - 155 |
| C3 | ~150 - 160 |
| C4 | ~100 - 110 |
| C5 | ~155 - 165 |
| C6 | ~105 - 115 |
| CH₂ | ~20 - 30 |
| CN | ~115 - 125 |
| OCH₃ (C3) | ~55 - 60 |
| OCH₃ (C5) | ~55 - 60 |
The carbons bearing the methoxy groups (C3 and C5) and the nitro group (C2) would be the most downfield shifted among the aromatic carbons.
The carbon of the nitrile group (CN) would appear in the characteristic region for nitriles.
The methylene carbon (CH₂) would be found in the aliphatic region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination
To confirm the assignments made from ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, a cross-peak between the signals for H-4 and H-6 would definitively confirm their meta-relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the signals for the aromatic C-H (C4-H4, C6-H6) and the methylene group (CH₂).
Mass Spectrometry for Molecular Formula Verification and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its elemental composition.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 223.0713 |
| [M+Na]⁺ | 245.0532 |
The experimentally measured exact mass should be in close agreement (typically within 5 ppm) with the calculated value for the molecular formula C₁₀H₁₀N₂O₄.
Elucidation of Fragmentation Mechanisms under Ionization
Under electron ionization (EI) or other ionization methods, the molecular ion of this compound would undergo fragmentation, producing a series of characteristic fragment ions. The analysis of these fragments provides further structural information.
Plausible Fragmentation Pathways:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass of 46 Da), which would result in a significant fragment ion.
Loss of CH₃: Cleavage of a methyl group from one of the methoxy substituents (mass of 15 Da) is another likely fragmentation pathway.
Loss of CH₂CN: The benzylic cleavage leading to the loss of the cyanomethyl radical (mass of 40 Da) would produce a stable benzylic cation.
Loss of CO: Subsequent loss of carbon monoxide (mass of 28 Da) from fragment ions containing a methoxy group is also possible.
By analyzing the masses of the fragment ions, a detailed fragmentation mechanism can be proposed, which would further corroborate the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
A detailed vibrational analysis based on experimental IR and Raman spectra for this compound is not available in the reviewed scientific literature. While the spectra of related compounds such as nitrophenylacetonitrile and dimethoxyphenyl derivatives exist, a direct analysis for the title compound cannot be provided.
Typically, an analysis would involve the identification of characteristic vibrational modes for the key functional groups present in the molecule. The expected, but unconfirmed, absorption bands and Raman shifts would correspond to:
Nitrile Group (-C≡N): A stretching vibration, usually observed in the region of 2260-2240 cm⁻¹ in IR and Raman spectra.
Nitro Group (-NO₂): Asymmetric and symmetric stretching vibrations, typically found near 1570-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.
Methoxy Groups (-OCH₃): C-H stretching vibrations around 2950-2850 cm⁻¹ and C-O stretching vibrations in the 1275-1000 cm⁻¹ range.
Aromatic Ring (C=C): Stretching vibrations within the 1600-1450 cm⁻¹ region.
Without experimental data, a data table of vibrational frequencies and their assignments cannot be generated.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis (if applicable)
A search of crystallographic databases revealed no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its solid-state molecular conformation, bond lengths, bond angles, and crystal packing arrangement is not available.
Had such data been available, a detailed analysis would include:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.
Molecular Conformation: The three-dimensional arrangement of atoms in the molecule, including torsional angles between the phenyl ring and its substituents.
Intermolecular Interactions: Analysis of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing.
As no crystallographic data has been published, this analysis is not applicable at this time.
Computational and Theoretical Investigations of 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Characterization
No specific DFT calculations for 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile have been found. Such studies would typically provide insights into the electronic properties, molecular geometry, and reactivity of the compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
There are no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap for this specific molecule. This type of analysis is crucial for understanding a molecule's kinetic stability and its propensity to engage in chemical reactions.
Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction
An EPS map for this compound is not available in the reviewed literature. This analysis would be instrumental in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its interaction with other chemical species.
Conformational Analysis and Molecular Dynamics Simulations
Specific studies on the conformational preferences or dynamic behavior of this compound are not documented. Conformational analysis would reveal the most stable three-dimensional shapes of the molecule, while molecular dynamics simulations would offer insights into its structural fluctuations over time.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound that could be compared with experimental data. These calculations are vital for confirming the structure of a synthesized compound.
Theoretical Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers
No computational studies detailing potential reaction mechanisms involving this compound have been found. Such research would involve calculating the energies of transition states and intermediates to map out the most likely pathways for its synthesis or subsequent reactions.
Structure-Reactivity Relationship (SAR) Studies based on Computational Models
There is no evidence of SAR studies for this compound based on computational models. These studies are essential for understanding how modifications to the molecular structure would affect its chemical reactivity or biological activity.
Exploration of the Role of 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile in Advanced Chemical Synthesis and Materials Science
Derivatization for Potential Ligands or Pre-catalysts in Transition Metal Catalysis
The derivatization of organic molecules to serve as ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. Ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. In the context of 2-(3,5-dimethoxy-2-nitrophenyl)acetonitrile, the nitrile group (-CN) and the aromatic ring with its substituents offer potential coordination sites for metal ions.
While direct research on the use of this compound as a ligand precursor is not extensively documented, the fundamental principles of coordination chemistry allow for speculation on its potential derivatization pathways. The nitrile group, being a weak Lewis base, can coordinate to transition metals. Transition metal nitrile complexes are known, and the nitrile ligand in these complexes is often labile, making them useful as catalyst precursors where the nitrile can be displaced by a substrate.
Furthermore, the aromatic ring of this compound could be functionalized to introduce stronger coordinating groups. For instance, reduction of the nitro group to an amine would yield a derivative with both a nitrile and an amino group, potentially acting as a bidentate ligand. Subsequent reactions of the amino group could lead to the formation of Schiff bases or amides, further diversifying the potential ligand scope.
It is important to note that while the synthesis of various 2-nitrophenylacetonitrile (B16159) derivatives has been reported in patents for other applications, their exploration as ligands for transition metal catalysis remains a largely untapped area of research. The table below outlines hypothetical derivatization strategies that could be employed to generate potential ligands from this compound.
| Derivative | Potential Coordinating Atoms | Potential Catalytic Applications |
| 2-(2-Amino-3,5-dimethoxyphenyl)acetonitrile | N (amine), N (nitrile) | Cross-coupling reactions, hydrogenation |
| Schiff base derivatives (from the amino derivative) | N (imine), N (nitrile), O (if from salicylaldehyde) | Asymmetric catalysis, polymerization |
| Amide derivatives (from the amino derivative) | N (amide), N (nitrile), O (carbonyl) | Oxidation catalysis, C-H activation |
These hypothetical pathways underscore the potential of this compound as a scaffold for ligand design, though experimental validation is required to ascertain their efficacy in catalytic systems.
Photochemical Applications Beyond Protecting Group Chemistry
The 2-nitrobenzyl moiety is a well-established photolabile protecting group in organic synthesis. Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group and form a 2-nitrosobenzaldehyde derivative. While this compound falls into this class of compounds, its photochemical applications beyond this protective role are not well-documented.
Photoinduced Isomerizations:
Photoinduced isomerizations are photochemical processes where a molecule is converted into one of its isomers upon absorption of light. While the primary photochemical event in 2-nitrobenzyl compounds is the irreversible cleavage reaction, the potential for reversible photoisomerization in derivatives of this compound cannot be entirely ruled out, particularly if the nitrile group or other substituents were modified to introduce photoisomerizable units like azobenzenes. However, there is currently no specific research available in the public domain that details such applications for this particular compound.
Energy Transfer Studies:
Energy transfer is a fundamental process in photochemistry where an excited state of one molecule (the donor) is transferred to another molecule (the acceptor). The efficiency of this process depends on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, and the distance and orientation between the two.
The chromophore of this compound, with its nitro and dimethoxy-substituted phenyl ring, possesses distinct absorption characteristics in the UV region. This suggests its potential use as a donor or acceptor in energy transfer studies. For instance, it could be tethered to another chromophore to study intramolecular energy transfer processes. Such studies are crucial for designing molecular-scale devices, light-harvesting systems, and photodynamic therapy agents.
A summary of the photophysical properties of related chromophores is presented in the table below, which can serve as a basis for predicting the behavior of this compound in photochemical applications.
| Chromophore System | Typical Absorption Maxima (λmax) | Potential Photochemical Application |
| 2-Nitrobenzyl | ~260-350 nm | Photolabile protecting group |
| Dimethoxybenzene | ~270-290 nm | Fluorescent probe component |
| Phenylacetonitrile (B145931) | ~260-270 nm | Precursor for photosensitive polymers |
Future Perspectives and Emerging Research Avenues for 2 3,5 Dimethoxy 2 Nitrophenyl Acetonitrile
Development of Unexplored Synthetic Methodologies and Scalable Production
Future research into the synthesis of 2-(3,5-dimethoxy-2-nitrophenyl)acetonitrile is likely to prioritize the development of novel, efficient, and scalable production methods. While classical nitration and cyanation reactions form the basis of its synthesis, emerging methodologies could offer significant improvements in yield, safety, and environmental impact.
One promising avenue is the exploration of continuous flow chemistry. This technology offers enhanced control over reaction parameters such as temperature and mixing, which is particularly crucial for potentially hazardous nitration reactions. A continuous flow process could minimize the accumulation of unstable intermediates, thereby improving safety and allowing for a more streamlined and automated production process. Furthermore, flow chemistry can facilitate scalability, enabling a smoother transition from laboratory-scale synthesis to industrial production.
Another area of focus will likely be the development of greener synthetic routes. This could involve the use of solid acid catalysts to replace traditional nitrating agents, potentially reducing corrosive waste streams. Additionally, research into alternative cyanating agents that are less toxic than traditional cyanide salts is an ongoing effort in organic synthesis and could be applied to the production of this compound. The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, could also enhance efficiency and reduce waste. A patented technology for producing p-nitrophenylacetonitrile, for instance, highlights a method that is energy-saving and environmentally friendly due to the absence of NO2 emissions and the need for only moderate cooling instead of heating. google.com
Future synthetic strategies may also explore novel starting materials. For example, methods for synthesizing 3,4-dimethoxyphenylacetonitrile (B126087) involve a multi-step process that avoids the direct use of cyanide, which could be adapted for the synthesis of the target molecule. google.com
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound—a nitro group, a cyano group, and a dimethoxy-substituted aromatic ring—presents a rich landscape for discovering novel reactivity patterns and unconventional transformations.
The nitro group is a versatile functional group that can undergo a wide range of transformations. Beyond simple reduction to an amine, future research could explore partial reductions to nitroso or hydroxylamine (B1172632) derivatives, which are valuable intermediates in organic synthesis. The nitro group can also participate in various cyclization reactions. For instance, the Cadogan reaction, which typically involves the reduction of a nitro group to form a new heterocyclic ring, could potentially be applied to derivatives of this compound to generate novel polycyclic structures. mdpi.com
The cyano group, or nitrile, is another key functional handle. While hydrolysis to a carboxylic acid or reduction to an amine are common transformations, future work could investigate its participation in cycloaddition reactions. For example, nitroacetonitrile, a related compound, can act as a synthetic equivalent of cyanonitrile oxide in 1,3-dipolar cycloadditions to form isoxazoles. rsc.org Similar reactivity could be explored for this compound.
The interplay between the nitro and cyano groups, along with the activating effect of the dimethoxy groups on the aromatic ring, could lead to unique intramolecular reactions. For example, under specific conditions, it might be possible to induce a cyclization reaction involving the nitro group and the benzylic carbon adjacent to the cyano group to form novel heterocyclic systems. The reactivity of nitro compounds can be significantly broadened through activation with Lewis or Brønsted acids, which can lead to the introduction of various nucleophiles at the α-position of the nitro group. frontiersin.org
Advanced Computational Modeling for Predictive Chemistry and Material Design
Advanced computational modeling is set to play a pivotal role in predicting the chemical behavior and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate its electronic structure, molecular orbital energies, and reactivity indices. This information can provide valuable insights into its reaction mechanisms and help predict the regioselectivity and stereoselectivity of its transformations.
Computational studies can also be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of new derivatives. Furthermore, molecular dynamics simulations could be used to study the conformational preferences of the molecule and its interactions with solvents or other reagents.
In the realm of material design, computational modeling can be used to predict the properties of polymers or other materials that incorporate the this compound moiety. For example, calculations could be used to estimate the electronic properties, such as the HOMO-LUMO gap, of hypothetical polymers, which could indicate their potential for use in organic electronics. Similarly, modeling could predict the thermal stability and mechanical properties of new materials.
Integration into Green and Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding chemical research and development, and future work on this compound will likely reflect this trend. researchgate.net The goal is to develop chemical processes that are not only efficient but also environmentally benign. researchgate.net
One key area of focus will be the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. Research into the use of alternative solvents, such as ionic liquids, deep eutectic solvents, or even water, for the synthesis and reactions of this compound could lead to more sustainable processes. text2fa.ir For example, the use of deep eutectic solvents has been shown to be effective in cycloaddition reactions of organic nitriles. text2fa.ir
The development of catalytic reactions is another cornerstone of green chemistry. Future research could focus on developing highly efficient and selective catalysts for the transformations of this compound. This could include the use of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high selectivity. mdpi.com Additionally, the use of solid-supported catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the process.
Synergistic Research with Other Interdisciplinary Fields (excluding clinical/biological systems)
The unique chemical structure of this compound makes it a promising candidate for synergistic research with various interdisciplinary fields, particularly in materials science and engineering.
In the field of polymer chemistry, this compound could be used as a monomer or a precursor to a monomer for the synthesis of novel polymers. The presence of multiple functional groups allows for a variety of polymerization strategies. The resulting polymers could have interesting properties, such as high refractive indices or specific thermal or mechanical characteristics, making them suitable for applications in optics or as advanced engineering plastics. The inherent interdisciplinary nature of polymer research, which combines chemistry, materials science, and engineering, provides a fertile ground for exploring the potential of this compound. researchgate.net
In materials science, derivatives of this compound could be investigated for their potential use in the development of new functional materials. For instance, the nitro group is a well-known electron-withdrawing group, which could be exploited in the design of materials with interesting electronic or optical properties. This could lead to applications in areas such as organic light-emitting diodes (OLEDs) or nonlinear optics. Interdisciplinary collaboration between chemists and materials scientists is crucial for the design and characterization of such materials. mit.edu
Furthermore, the compound could be explored as a building block in the synthesis of novel ligands for coordination chemistry. The resulting metal complexes could have interesting catalytic or magnetic properties. The development of new materials often requires a collaborative approach, bringing together experts from different fields to tackle complex challenges. researchgate.net
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile?
- Methodological Answer : The compound is typically synthesized via nitration and substitution reactions. A common approach involves:
- Step 1 : Starting with a dimethoxy-substituted phenylacetonitrile precursor.
- Step 2 : Controlled nitration using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to introduce the nitro group regioselectively at the 2-position .
- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol or DMF) to isolate the product.
- Critical Note : Monitor reaction progress with TLC or HPLC to avoid over-nitration or isomer formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and nitrophenyl aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirms the nitrile carbon (δ 115–120 ppm) and nitro group effects on aromatic carbons.
- IR Spectroscopy : Detects the nitrile stretch (~2240 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₀N₂O₅) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for manipulations.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation or moisture absorption .
- Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
Advanced Research Questions
Q. How do substituent positions (methoxy, nitro) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The nitro group at the 2-position acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at adjacent positions. Methoxy groups at 3,5-positions donate electrons via resonance, stabilizing intermediates in Suzuki or Ullmann couplings .
- Steric Effects : 3,5-Dimethoxy substitution creates steric hindrance, limiting reactivity at the 4-position. Computational studies (DFT) can predict regioselectivity .
- Experimental Validation : Use kinetic studies with varying catalysts (e.g., Pd/C, CuI) to optimize coupling efficiency .
Q. What computational methods are suitable for studying the compound’s electronic properties and charge distribution?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic regions influenced by nitro and methoxy groups.
- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects between substituents and the nitrile group .
Q. How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?
- Methodological Answer :
- Functionalization Strategies :
- Reduction : Convert the nitro group to an amine using H₂/Pd-C or Zn/HCl, enabling peptide coupling or Schiff base formation .
- Nitrile Conversion : Hydrolyze to carboxylic acid (H₂SO₄/H₂O) or reduce to primary amine (LiAlH₄).
- Optimization Parameters :
- Temperature : Lower temps (e.g., −20°C) favor selective nitrile reduction over nitro group interference.
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru, Ir) for enantioselective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
